(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene
Description
Historical Context and Development of Valence Isomer Chemistry
The story of Bicyclo[4.2.0]octa-2,4,7-triene is intrinsically linked to the chemistry of its valence isomer, cyclooctatetraene (B1213319) (COT). Valence isomers are molecules that share the same molecular formula but differ in their connectivity, and they can be interconverted through pericyclic reactions. The concept blossomed with the investigation of molecules like benzene (B151609) and its various C6H6 isomers.
The chemistry of COT (C8H8) has a particularly rich history. First synthesized by Richard Willstätter in 1905, its non-aromatic nature was a puzzle for early chemists. It was later understood that COT exists in a dynamic equilibrium with its bicyclic valence isomer, Bicyclo[4.2.0]octa-2,4,7-triene. spectrabase.com This equilibrium, while heavily favoring the monocyclic COT form, proved crucial in explaining the reactivity of COT, particularly its participation in cycloaddition reactions where the bicyclic isomer acts as a key intermediate. spectrabase.com The interconversion is a classic example of an electrocyclic reaction, a process governed by the principles of orbital symmetry, famously articulated by Woodward and Hoffmann. These rules predict the stereochemical outcome of such reactions based on whether they are induced by heat or light. For the 8 π-electron system of COT, thermal conditions lead to a conrotatory ring closure to form the cis-fused bicyclic isomer.
The Bicyclo[4.2.0]octa-2,4,7-triene Structural Motif and its Stereochemical Significance, particularly (1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene
The structural framework of Bicyclo[4.2.0]octa-2,4,7-triene consists of a cyclohexadiene ring fused to a cyclobutene (B1205218) ring. The fusion of these rings is typically in a cis configuration, where the bridgehead hydrogens are on the same face of the molecule. This cis-fusion is generally the more stable arrangement in such systems.
The specific stereoisomer, this compound, is a chiral molecule, meaning it is non-superimposable on its mirror image, the (1S,6R) enantiomer. The designations (1R,6S) refer to the absolute configuration at the two chiral bridgehead carbon atoms, C1 and C6, according to the Cahn-Ingold-Prelog priority rules.
The stereochemical significance of accessing a single enantiomer like this compound is profound in the context of asymmetric synthesis. When used as a starting material or intermediate, the defined stereochemistry at these centers can be transferred to subsequent products, allowing for the synthesis of enantiomerically pure complex molecules. This control is critical in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. A notable example is the enzymatic synthesis of a chiral derivative, (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, which serves as a key intermediate in the synthesis of the cardiovascular drug ivabradine. google.com This highlights the industrial and pharmaceutical relevance of obtaining specific enantiomers of the bicyclo[4.2.0]octatriene scaffold.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ |
| Molecular Weight | 104.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 78817-03-5 |
Data sourced from PubChem CID 71401595. nih.gov
Research Impetus and Academic Relevance in Modern Organic Chemistry
The Bicyclo[4.2.0]octa-2,4,7-triene framework and its derivatives continue to be of significant interest in modern organic chemistry due to their unique reactivity stemming from ring strain. This has led to their application in diverse areas, from polymer science to the synthesis of complex natural products.
One major area of application is in Ring-Opening Metathesis Polymerization (ROMP) . The strain in the cyclobutene ring of bicyclo[4.2.0]octene derivatives serves as the driving force for this powerful polymerization technique. By using specific catalysts, the ring can be opened to create linear polymers with unique structures and properties that are not easily accessible through other methods. This has led to the development of novel alternating copolymers with potential applications in materials science. chemrxiv.orgsemanticscholar.org
Furthermore, the bicyclo[4.2.0]octane skeleton is a key structural motif in a number of biologically active natural products . For instance, the kingianins, a family of complex polyketides with promising anti-apoptotic and anti-diabetic properties, feature this bicyclic core. The challenge of constructing this strained ring system has spurred the development of new synthetic strategies, including non-biomimetic approaches like [2+2] ketene (B1206846) cycloaddition reactions, to access these valuable molecules and their analogues. cdnsciencepub.com
The inherent strain and defined three-dimensional structure of these bicyclic compounds also make them attractive for materials science . The incorporation of adamantane (B196018) and benzocyclobutene (a derivative of bicyclo[4.2.0]octa-1,3,5-triene) units into polymers has been shown to enhance thermal stability and provide materials with low dielectric constants, which are crucial for applications in microelectronics. youtube.com
Table 2: Comparison of Valence Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Stability | Key Feature |
|---|---|---|---|---|
| Cyclooctatetraene (COT) | C₈H₈ | 104.15 | More Stable | Non-planar, tub-shaped 8-membered ring |
Data compiled from various sources. nih.govresearchgate.netnist.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
78817-03-5 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-2,4,7-triene |
InChI |
InChI=1S/C8H8/c1-2-4-8-6-5-7(8)3-1/h1-8H/t7-,8+ |
InChI Key |
ODPJJUMAGHWOOY-OCAPTIKFSA-N |
Isomeric SMILES |
C1=C[C@@H]2C=C[C@@H]2C=C1 |
Canonical SMILES |
C1=CC2C=CC2C=C1 |
Origin of Product |
United States |
Theoretical and Computational Investigations of the Bicyclo 4.2.0 Octa 2,4,7 Triene System
High-Level Ab Initio and Density Functional Theory Studies of Electronic Structure
Computational chemistry serves as a powerful tool for understanding the intrinsic electronic properties of Bicyclo[4.2.0]octa-2,4,7-triene (BCOT). Studies employing methods like DFT and Complete Active Space Self-Consistent Field (CASSCF) have been instrumental in characterizing its bonding and geometry. acs.orgmsu.edu
The electronic structure of BCOT is defined by the interaction of the π-systems of the cyclohexadiene and cyclobutene (B1205218) rings. The molecule's reactivity and stability are governed by its frontier molecular orbitals. In related bridged systems, CASSCF(8,8) calculations, which include eight electrons in eight active orbitals, have been used to accurately model the electronic changes during ring-opening reactions. acs.org These orbitals typically include the σ and σ* orbitals of the breaking C-C single bond and the π and π* molecular orbitals of the double bonds involved in the isomerization. acs.org
The thermal conversion of BCOT to cyclooctatetraene (B1213319) (COT) involves significant electronic rearrangement. This process, specifically the transannular ring opening, has been analyzed using Bonding Evolution Theory (BET). chemrxiv.orgchemrxiv.org This analysis reveals that the C-C bond cleavage exhibits characteristics of a "cusp-type catastrophe," a topological feature indicating a symmetric and abrupt change in electron density, characteristic of homolytic bond rupture. chemrxiv.orgchemrxiv.org In contrast, other electronic rearrangements during related isomerizations, such as double bond formations, are typically described by "fold catastrophes," which represent less abrupt changes. chemrxiv.orgchemrxiv.org
The equilibrium geometry of Bicyclo[4.2.0]octa-2,4,7-triene and its derivatives has been extensively modeled using various DFT functionals, such as B3LYP, often paired with basis sets like 6-31G(d). acs.orgrsc.orgnih.gov These calculations confirm the fused-ring structure consisting of a cyclohexadiene moiety and a cyclobutene moiety. The puckered nature of the rings is a key feature of its three-dimensional structure.
Computational studies on the radical cation of BCOT (BCOT•+) suggest that the spin and positive charge are primarily localized within the cyclohexadiene portion of the molecule. cmu.edu This localization influences the molecule's geometry and its behavior in chemical reactions. The specific stereochemistry of (1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene defines a precise spatial arrangement of its atoms, which is accurately reproduced by these theoretical models. nih.gov
Energetic Landscape of Valence Isomerization
The interconversion between Bicyclo[4.2.0]octa-2,4,7-triene and its more stable isomer, cyclooctatetraene, is a cornerstone of dynamic stereochemistry and has been a focus of numerous computational studies. researchgate.netacs.orglookchem.com
DFT calculations have consistently shown that cyclooctatetraene (COT) is thermodynamically more stable than Bicyclo[4.2.0]octa-2,4,7-triene (BCOT). researchgate.net Calculations at the B3LYP/6-31G(d) level of theory indicate that COT is lower in energy than BCOT by approximately 9.4 kcal/mol. researchgate.net This energy difference is a driving force for the thermal rearrangement of BCOT to COT. The relative stability is attributed to the strain inherent in the fused four- and six-membered ring system of BCOT compared to the more flexible tub-shaped eight-membered ring of COT. rsc.org
| Compound | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|
| Bicyclo[4.2.0]octa-2,4,7-triene (BCOT) | 9.4 | B3LYP/6-31G(d) |
| Cyclooctatetraene (COT) | 0.0 | B3LYP/6-31G(d) |
The thermal isomerization of BCOT to COT proceeds via an electrocyclic ring-opening of the cyclobutene moiety. This process must surmount a significant energy barrier. rsc.org Experimental studies on the parent tricyclo[4.2.0.02,5]octa-3,7-diene system, which rearranges through a BCOT-like intermediate, measured an activation energy of 31 ± 2 kcal/mol for the ring opening. acs.org
Theoretical calculations have been performed to determine the activation enthalpy for the BCOT to COT conversion. A meticulous study evaluated the performance of several DFT functionals against experimental values. chemrxiv.org These calculations provide a detailed picture of the transition state and the energy required to reach it.
| DFT Functional | Computed Activation Enthalpy (kcal/mol) |
|---|---|
| B3LYP | 27.9 |
| ωB97X-D | 30.1 |
| M06-2X | 31.4 |
| MN15-L | 28.5 |
The results show that functionals like M06-2X and ωB97X-D provide activation enthalpies that are in close agreement with experimental findings for related systems. chemrxiv.org
Strain Energy Analysis in Bicyclo[4.2.0]octa-2,4,7-triene Derivatives
The inherent ring strain in the Bicyclo[4.2.0]octa-2,4,7-triene framework significantly influences its stability and reactivity. This strain can be modulated by the introduction of substituents or additional structural constraints, such as bridging.
Computational studies on bridged derivatives have shown that increasing the strain, for example by shortening the bridges, can dramatically lower the activation energy for the ring-opening reaction. acs.org In one case, a highly strained, four-fold bridged BCOT derivative could not be located as a stable intermediate; the calculations indicated a concerted, one-step reaction to the corresponding cyclooctatetraene derivative because the bridgehead double bonds in the intermediate were too strained to exist. acs.org
The effect of substituents has also been investigated. DFT calculations on 1,3,5,7-tetramethylcyclooctatetraene (TMCOT) and its valence isomer, 1,3,5,7-tetramethylbicyclo[4.2.0]octa-2,4,7-triene (TMBCOT), found that the parent COT is more stable than BCOT, and TMCOT is likewise more stable than TMBCOT. researchgate.net This indicates that methyl substitution does not reverse the fundamental stability order, although it does modulate the energy difference between the isomers. researchgate.net These analyses are crucial for understanding how modifications to the parent structure can tune the energetic properties and reaction dynamics of the BCOT system.
Quantitative Assessment of Intramolecular Strain
This compound, a fused ring system containing a cyclobutene ring, inherently possesses considerable ring strain. This strain arises from the deviation of bond angles from their ideal values and the steric interactions between adjacent atoms. The intramolecular strain can be quantified by examining the energy difference between bicyclo[4.2.0]octa-2,4,7-triene and its more stable valence isomer, cyclooctatetraene.
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying this energy difference. Calculations at the B3LYP/6-31G(d) level of theory indicate that cyclooctatetraene is more stable than bicyclo[4.2.0]octa-2,4,7-triene by approximately 9.4 kcal/mol. researchgate.net This energy difference is a direct reflection of the greater intramolecular strain within the bicyclic structure. Experimental thermochemical data corroborates these computational findings. The enthalpy of reaction for the isomerization of 1,3,5,7-cyclooctatetraene to bicyclo[4.2.0]octa-2,4,7-triene in the gas phase has been determined to be 5.5 ± 0.6 kcal/mol, further confirming the higher energy and inherent strain of the bicyclic isomer. nist.gov
| Method | Energy Difference (kcal/mol) | Reference Compound |
|---|---|---|
| DFT (B3LYP/6-31G(d)) | 9.4 | Cyclooctatetraene |
| Experimental (Gas Phase) | 5.5 ± 0.6 | 1,3,5,7-Cyclooctatetraene |
Influence of Substituents on Strain Relief and Molecular Stability
One of the key findings is that substituents can alter the relative energies of bicyclo[4.2.0]octa-2,4,7-triene and its valence isomer, cyclooctatetraene. For instance, DFT calculations have shown that while 1,3,5,7-tetramethylcyclooctatetraene is lower in energy than 1,3,5,7-tetramethylbicyclo[4.2.0]octa-2,4,7-triene, the energy difference between these two methylated isomers is not the same as for the unsubstituted pair. researchgate.net This indicates that the methyl groups have a differential stabilizing or destabilizing effect on the two ring systems, thereby influencing the strain energy of the bicyclic compound.
Further studies on related systems have provided broader insights into substituent effects. In the photochemical formation of cubanes from researchgate.net-ladderdene precursors, a competing reaction is the ring-opening to form a bicyclo[4.2.0]octa-2,4,7-triene derivative. nsf.govchemrxiv.org The efficiency of this ring-opening is influenced by the nature of the substituents. Computational analysis has shown that both steric and electronic effects of substituents play a crucial role. For example, bulky substituents can introduce steric clashes that destabilize the bicyclic product. chemrxiv.org Conversely, substituents with specific electronic properties, such as trifluoromethyl and cyclopropyl (B3062369) groups, can influence the reaction pathways and the relative stability of the involved structures. chemrxiv.org These findings suggest that both electron-donating and electron-withdrawing groups, as well as sterically demanding groups, can modulate the strain and stability of the bicyclo[4.2.0]octa-2,4,7-triene core. Specifically, repulsive steric interactions can disfavor the formation of the bicyclo[4.2.0]octa-2,4,7-triene derivative. chemrxiv.org
| Substituent | System | Computational Finding |
|---|---|---|
| None | Bicyclo[4.2.0]octa-2,4,7-triene vs. Cyclooctatetraene | Bicyclic isomer is ~9.4 kcal/mol less stable. |
| Methyl | 1,3,5,7-Tetramethylbicyclo[4.2.0]octa-2,4,7-triene vs. 1,3,5,7-Tetramethylcyclooctatetraene | The energy difference between the isomers is altered compared to the unsubstituted system. |
| Methyl, Trifluoromethyl, Cyclopropyl | Substituted researchgate.net-ladderdienes leading to Bicyclo[4.2.0]octa-2,4,7-triene derivatives | Substituents influence reaction pathways through steric and electronic effects, affecting the stability of the bicyclic product. |
Valence Isomerization Pathways and Mechanistic Elucidation Involving Bicyclo 4.2.0 Octa 2,4,7 Triene
Thermal Rearrangements of Bicyclo[4.2.0]octa-2,4,7-triene
The thermal behavior of bicyclo[4.2.0]octa-2,4,7-triene is dominated by its equilibrium with the more stable cyclooctatetraene (B1213319). This process involves the electrocyclic opening of the cyclobutene (B1205218) ring, a reaction governed by orbital symmetry rules.
Kinetic and Thermodynamic Parameters of the Bicyclo[4.2.0]octa-2,4,7-triene to Cyclooctatetraene Equilibrium
The interconversion between bicyclo[4.2.0]octa-2,4,7-triene and cyclooctatetraene is a classic example of a valence tautomerism equilibrium. lookchem.comresearchgate.net The position of this equilibrium and the rate of interconversion are dictated by the relative thermodynamic stabilities of the two isomers and the kinetic barrier separating them. High-temperature thermal trapping techniques have been employed to determine the thermodynamic parameters for this equilibrium in the gas phase. lookchem.comnist.gov
The reaction is an electrocyclic process where the bicyclic compound undergoes ring opening to form the monocyclic cyclooctatetraene. Theoretical studies suggest that this thermal interconversion is a key step in more complex reaction mechanisms, such as the dimerization of cyclooctatetraene. researchgate.netoup.com
Table 1: Thermodynamic Parameters for the Bicyclo[4.2.0]octa-2,4,7-triene ⇌ Cyclooctatetraene Equilibrium
| Parameter | Value | Units | Phase | Reference |
| ΔrH° | 5.5 ± 0.6 | kcal/mol | Gas | nist.gov |
This table presents the standard enthalpy of reaction for the conversion of cyclooctatetraene to bicyclo[4.2.0]octa-2,4,7-triene.
Mechanistic Probes for Diradical vs. Concerted Pathways in Thermal Isomerizations
The mechanism of the thermal ring opening of the cyclobutene moiety in bicyclo[4.2.0]octa-2,4,7-triene to form cyclooctatetraene can theoretically proceed through two distinct pathways: a concerted pericyclic reaction or a stepwise process involving a diradical intermediate. In a concerted pathway, bond breaking and bond making occur simultaneously in a single transition state. In a diradical pathway, the cyclobutene ring C-C bond cleaves homolytically to form a diradical intermediate, which then rearranges to the final product.
Computational studies on the pyrolytic isomerization of cubane (B1203433) to cyclooctatetraene, which proceeds via bicyclo[4.2.0]octa-2,4,7-triene as an intermediate, have provided insight into this mechanism. chemrxiv.orgchemrxiv.orgchemrxiv.org Analysis of the electron localization function (ELF) along the intrinsic reaction coordinate (IRC) for the conversion of bicyclo[4.2.0]octa-2,4,7-triene to cyclooctatetraene reveals characteristics of a cusp-type catastrophe, which is indicative of homolytic bond cleavage and supports a process with significant diradical character. chemrxiv.orgchemrxiv.org
For related systems, such as the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene, deuterium (B1214612) kinetic isotope effect studies have been used to probe the reaction mechanism. nih.gov The small observed isotope effects in that system were used to argue against certain stepwise mechanisms, favoring a direct disrotatory ring-opening route. nih.gov While specific isotope effect studies for the triene system are less common, the computational evidence points towards a complex process where the distinction between a purely concerted and a diradical pathway may be nuanced, with the transition state potentially exhibiting significant diradical character.
Photochemical Transformations Involving the Bicyclo[4.2.0]octa-2,4,7-triene Scaffold
The photochemistry of bicyclo[4.2.0]octa-2,4,7-triene and its derivatives is rich and complex, involving multiple competing reaction pathways upon electronic excitation. These transformations are governed by the topography of the excited-state potential energy surfaces and the efficient decay pathways back to the ground state.
Excited-State Dynamics and Potential Energy Surface Mapping
Upon absorption of ultraviolet light, bicyclo[4.2.0]octa-2,4,7-triene is promoted to an electronically excited state. The subsequent dynamics are dictated by the shape of the excited-state potential energy surface. Computational studies, often using multiconfigurational methods like the complete active space self-consistent field (CASSCF), are essential for mapping these surfaces and understanding the reaction pathways. researchgate.netchemrxiv.org
For instance, in the photochemical formation of bicyclo[4.2.0]octa-2,4,7-triene from a precursor like tricyclo[4.2.0.02,5]octa-3,7-diene, calculations show that upon S0→S1 vertical excitation, the minimum energy path from the Franck-Condon region on the S1 surface leads directly to a 4π-disrotatory electrocyclic ring-opening, affording bicyclo[4.2.0]octa-2,4,7-triene. researchgate.netchemrxiv.org Non-adiabatic molecular dynamics (NAMD) simulations based on these surfaces can predict the distribution of photoproducts. These simulations show that from the precursor, a significant portion of trajectories leads to the formation of bicyclo[4.2.0]octa-2,4,7-triene (30%) and its valence isomer cyclooctatetraene (32%). researchgate.netchemrxiv.org
Role of Conical Intersections in Photoinduced Isomerization Processes
Photoinduced isomerizations are often ultrafast, non-radiative processes facilitated by conical intersections (CIs), which are points of degeneracy between two electronic potential energy surfaces (typically the first excited state, S1, and the ground state, S0). mdpi.com These CIs act as efficient funnels for the rapid decay of the excited-state population back to the ground state, determining the outcome and efficiency of the photochemical reaction.
In the context of the (CH)8 potential energy surface, CIs play a critical role in directing the photochemical transformations. researchgate.net For example, the relaxation from the S1 excited state of tricyclo[4.2.0.02,5]octa-3,7-diene involves passage through an S1/S0 conical intersection, which ultimately leads to the formation of both bicyclo[4.2.0]octa-2,4,7-triene and cyclooctatetraene. researchgate.netchemrxiv.org The specific geometry of the conical intersection dictates the branching ratio between different photoproducts. The existence and accessibility of these CIs are fundamental to explaining the chemoselectivity of these photochemical reactions. researchgate.netchimia.ch
Sensitization and Quenching Phenomena in Photorearrangements
The photochemical outcome of reactions involving the bicyclo[4.2.0]octa-2,4,7-triene scaffold can be significantly altered through sensitization or quenching. Sensitization involves the transfer of energy from an excited sensitizer molecule (which absorbs the light) to the reactant, promoting it to a triplet excited state. Quenching involves the deactivation of the excited reactant by another molecule.
Studies on substituted benzobicyclo[4.2.0]octa-2,4,7-trienes illustrate these phenomena. Direct irradiation (excitation to the singlet excited state) of 1-cyano-2,3-benzobicyclo[4.2.0]octa-2,4,7-triene yields multiple products, including the corresponding benzocyclooctatetraene, benzosemibullvalene, and naphthalene derivatives. cdnsciencepub.com However, when the reaction is carried out in the presence of a triplet sensitizer (like acetone), the reaction becomes much cleaner, yielding solely the benzocyclooctatetraene product with a high quantum yield (Φ = 0.88). cdnsciencepub.com This indicates that the triplet excited state of this bicyclooctatriene derivative efficiently undergoes electrocyclic ring opening, while other rearrangements observed upon direct irradiation originate from the singlet excited state.
Conversely, the triplet excited state of 5-cyano-2,3-benzobicyclo[4.2.0]octa-2,4,7-triene, generated by sensitization, showed no unimolecular reactivity, suggesting that the triplet energy is efficiently dissipated or that the triplet potential energy surface does not lead to viable products in this case. cdnsciencepub.com These examples highlight how sensitization can be used as a tool to selectively populate specific excited states (singlet vs. triplet) and control the reaction pathway, leading to different product distributions.
Reactivity and Synthetic Strategies for the Bicyclo 4.2.0 Octa 2,4,7 Triene Framework
Synthetic Methodologies for Bicyclo[4.2.0]octa-2,4,7-triene and its Substituted Derivatives
The construction of the bicyclo[4.2.0]octa-2,4,7-triene skeleton can be achieved through several strategic approaches, with photochemical methods being particularly prominent. Furthermore, the quest for enantiopure forms of this chiral molecule has led to the development of stereoselective synthetic routes.
Photochemical Routes to Bicyclo[4.2.0]octa-2,4,7-trienes from Precursors
Photochemistry provides a powerful tool for accessing the bicyclo[4.2.0]octa-2,4,7-triene system, primarily through intramolecular rearrangements of suitable precursors. One notable photochemical pathway involves the valence isomerization of cyclooctatetraene (B1213319) (COT). While COT is the more stable isomer, photochemical irradiation can facilitate its conversion to the bicyclic form. This equilibrium is a key feature of (CH)₈ isomer chemistry.
Another significant photochemical route starts from the syn-dimer of cyclobutadiene (B73232), tricyclo[4.2.0.02,5]octa-3,7-diene. Upon ionization, this precursor can undergo complex rearrangements. Spectroscopic studies have shown that the radical cation of syn-tricyclo[4.2.0.02,5]octa-3,7-diene can decay to the more stable valence isomers, including the radical cation of bicyclo[4.2.0]octa-2,4,7-triene. researchgate.net Similarly, the anti-dimer of cyclobutadiene has also been observed to rearrange to bicyclo[4.2.0]octa-2,4,7-triene upon ionization. researchgate.net
Additionally, sensitized irradiation of (1Z,3Z)-cyclooctadienes can lead to the formation of (1Z,3E)-cyclooctadienes, which then undergo a conrotatory thermal ring closure to yield cis-fused bicyclo[4.2.0]oct-7-enes. While not directly producing the triene, this demonstrates the utility of photochemical isomerization in constructing the core bicyclo[4.2.0]octane framework. thieme-connect.de The irradiation of 2,3-benzobicyclo[4.2.0]octa-2,4,7-triene also leads to the formation of benzocyclooctatetraene, highlighting the photochemical interplay between these valence isomers. researchgate.net
| Precursor | Reaction Type | Product |
|---|---|---|
| Cyclooctatetraene | Valence Isomerization | Bicyclo[4.2.0]octa-2,4,7-triene |
| syn-Tricyclo[4.2.0.02,5]octa-3,7-diene | Radical Cation Rearrangement | Bicyclo[4.2.0]octa-2,4,7-triene Radical Cation |
| anti-Tricyclo[4.2.0.02,5]octa-3,7-diene | Radical Cation Rearrangement | Bicyclo[4.2.0]octa-2,4,7-triene |
Stereoselective Synthesis of (1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene and its Enantiomers/Diastereomers
The synthesis of enantiomerically pure bicyclo[4.2.0]octa-2,4,7-triene and its derivatives is a significant challenge. The core strategy often relies on controlling the stereochemistry of an 8π-6π electrocyclization cascade. Research into the synthesis of related natural products has provided insights into achieving stereocontrol.
A notable advancement in this area involves the use of chiral auxiliaries to direct the stereochemical outcome of the electrocyclization. In the context of synthesizing bicyclo[4.2.0]octadiene systems, a rationally designed chiral 4,5-trans-diphenyl oxazoline (B21484) auxiliary has demonstrated impressive stereoselectivity, achieving a diastereomeric excess of 70%. stonybrook.edu This approach, while applied to a tetraene precursor to form a bicyclooctadiene, establishes a proof of concept for inducing chirality in the bicyclo[4.2.0]octane framework through a stereocontrolled 8π electrocyclization. The resulting diastereomeric bicyclooctadienes can then potentially be elaborated into enantiomerically enriched bicyclo[4.2.0]octa-2,4,7-triene derivatives.
This method provides a direct pathway to enantiomerically enriched carboxylic acids with the bicyclo[4.2.0]octadiene skeleton, which are key intermediates for further synthetic transformations. stonybrook.edu The stereochemistry of the major isomer formed in these reactions has been confirmed through X-ray crystal structure analysis of derivatives.
Reactivity Profiles Dictated by Intrinsic Ring Strain
The fused four- and six-membered rings of bicyclo[4.2.0]octa-2,4,7-triene impart significant ring strain, which is a key determinant of its chemical reactivity. This strain facilitates valence isomerization and makes the molecule an active participant in cycloaddition reactions.
Valence Isomerization as a Driving Force for Subsequent Chemical Transformations
Bicyclo[4.2.0]octa-2,4,7-triene exists in a dynamic equilibrium with its valence tautomer, 1,3,5,7-cyclooctatetraene (COT). acs.org Thermodynamically, the equilibrium lies heavily towards the more stable monocyclic COT. The enthalpy of reaction (ΔrH°) for the isomerization of cyclooctatetraene to bicyclo[4.2.0]octa-2,4,7-triene in the gas phase has been determined to be 23 ± 3 kJ/mol. nist.gov
Despite its lower concentration at equilibrium, the bicyclic tautomer is significantly more reactive in certain pericyclic reactions, particularly Diels-Alder cycloadditions. This is because the bicyclic structure locks the diene portion in the cisoid conformation required for [4+2] cycloadditions. Therefore, the valence isomerization serves as a crucial gateway to the reactive diene, which can then be trapped by a suitable dienophile. This strategy is employed in the synthesis of tricyclo[4.2.2.02,5]deca-3,9-dienes from cyclooctatetraene, where the in situ formation of bicyclo[4.2.0]octa-2,4,7-triene is followed by a [4+2] cycloaddition. researchgate.net
The pyrolysis of cubane (B1203433) also proceeds through bicyclo[4.2.0]octa-2,4,7-triene as an intermediate, which then undergoes a transannular ring opening to form cyclooctatetraene. chemrxiv.org This underscores the central role of this valence isomerization in the broader landscape of (CH)₈ isomer interconversions.
Cycloaddition Reactions and Stereochemical Outcomes
The constrained diene system of bicyclo[4.2.0]octa-2,4,7-triene makes it a potent substrate for various cycloaddition reactions. These reactions offer a powerful method for constructing complex polycyclic frameworks with a high degree of stereocontrol.
The Diels-Alder, or [4+2] cycloaddition, is a characteristic reaction of this system. The bicyclic framework provides a pre-organized diene that readily reacts with dienophiles. For instance, the reaction of bicyclo[4.2.0]octa-2,4,7-triene with dienophiles like maleic anhydride (B1165640) or 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) proceeds to form the corresponding adducts. researchgate.net The stereochemical outcome of these reactions is typically governed by the endo rule, which favors the formation of the endo isomer due to secondary orbital interactions.
Beyond the classic Diels-Alder reaction, bicyclo[4.2.0]octa-2,4,7-triene and its derivatives can participate in transition metal-catalyzed cycloadditions. For example, cobalt-catalyzed [6+2] cycloadditions of cyclooctatetraene (which isomerizes to the bicyclic form in situ) with alkynes have been developed to synthesize bicyclo[4.2.2]deca-2,4,7,9-tetraenes. acs.org The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the catalyst and the substituents on the reacting partners.
Furthermore, [2+2] ketene (B1206846) cycloaddition reactions have been explored as a non-biomimetic strategy to access the bicyclo[4.2.0]octane system, providing a rapid construction of the carbon skeleton found in natural products like the kingianins. acgpubs.org In these reactions, the stereochemistry of the newly formed stereocenters can often be controlled, with one diastereomer being formed preferentially. For example, the cycloaddition of a ketene to a cyclohexadiene precursor can result in a single diastereomer with a specific relative configuration of the substituents. acgpubs.org
| Reaction Type | Reactant(s) | Product Class | Key Stereochemical Feature |
|---|---|---|---|
| [4+2] Diels-Alder | Dienophile (e.g., Maleic Anhydride) | Tricyclic Adducts | Generally favors endo stereoisomer |
| Cobalt-Catalyzed [6+2] | Alkyne | Bicyclo[4.2.2]decatetraenes | Dependent on catalyst and substituents |
| [2+2] Ketene Cycloaddition | Ketene | Bicyclo[4.2.0]octanones | Can be highly diastereoselective |
Complexation Chemistry of Bicyclo[4.2.0]octa-2,4,7-triene
The π-system of bicyclo[4.2.0]octa-2,4,7-triene and its derivatives allows for the formation of stable complexes with various transition metals. These organometallic complexes are of interest not only for their structural properties but also for their potential applications in catalysis and organic synthesis.
The formation of these metal complexes can also influence the position of the valence equilibrium between the bicyclic and monocyclic tautomers. For example, DFT calculations have shown that while 1,3,5,7-tetramethylcyclooctatetraene is lower in energy than its bicyclic isomer, the corresponding iron tricarbonyl complex of the bicyclic form is more stable than the complex of the monocyclic ligand. researchgate.net This demonstrates the significant electronic effect that metal complexation can have on the relative stabilities of these valence isomers.
The structural details of these complexes are crucial for understanding their reactivity. In a tricarbonyl(bicyclo[4.2.0]octa-2,4,7-triene)iron complex with silyl (B83357) and trityl substituents, the hexadiene ring is folded into two planar segments. One segment includes the bridgehead bond, while the other comprises the diene system that is η⁴-bonded to the Fe(CO)₃ group. rsc.org This coordination geometry can influence the stereochemical course of subsequent reactions on the ligand.
Formation and Structural Characterization of Organometallic Complexes
The formation of organometallic complexes involving the bicyclo[4.2.0]octa-2,4,7-triene framework is a significant area of study, often intertwined with the chemistry of its valence isomer, cyclooctatetraene (COT). Transition metals, particularly those from the iron and ruthenium groups, have been shown to facilitate the isomerization of COT complexes to afford complexes of the bicyclo[4.2.0]octa-2,4,7-triene ligand.
One prominent method for the formation of these complexes involves the thermal rearrangement of cyclooctatetraene-metal carbonyl complexes. For instance, heating cyclo-octatetraene complexes such as [M(CO)₃(C₈H₇R)], where M is iron (Fe) or ruthenium (Ru) and R is a substituent like SiMe₃, Ph, or CPh₃, in a solvent like octane (B31449) leads to the formation of the corresponding tricarbonylmetal complexes of bicyclo[4.2.0]octa-2,4,7-triene ligands. rsc.org In the case of ruthenium, this rearrangement can sometimes be accompanied by the formation of polynuclear complexes. rsc.org
Detailed structural parameters from X-ray crystallography offer a quantitative picture of the coordinated ligand. The table below summarizes key crystallographic data for a disubstituted bicyclo[4.2.0]octa-2,4,7-triene iron tricarbonyl complex.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 10.968(4) |
| b (Å) | 11.496(4) |
| c (Å) | 12.213(5) |
| α (°) | 95.63(3) |
| β (°) | 108.56(3) |
| γ (°) | 91.60(3) |
Impact of Metal Complexation on Ligand Stability and Reactivity
The complexation of a metal fragment to the bicyclo[4.2.0]octa-2,4,7-triene framework has a profound impact on the stability and reactivity of the ligand. This is often discussed in the context of the equilibrium between bicyclo[4.2.0]octa-2,4,7-triene (BCOT) and cyclooctatetraene (COT).
In the absence of a metal, cyclooctatetraene (COT) is generally lower in energy than its valence isomer, bicyclo[4.2.0]octa-2,4,7-triene (BCOT). researchgate.net However, the coordination of a metal fragment, such as an iron tricarbonyl (Fe(CO)₃) group, can significantly alter this energetic landscape. Density Functional Theory (DFT) calculations have been employed to investigate these energy differences. While the iron tricarbonyl complex of COT is also lower in energy than the corresponding complex of BCOT, the relative energy differences are modulated by substitution on the ring system. researchgate.net
For example, while 1,3,5,7-tetramethylcyclooctatetraene (TMCOT) is lower in energy than 1,3,5,7-tetramethylbicyclo[4.2.0]octa-2,4,7-triene (TMBCOT), the trend is reversed upon complexation. researchgate.net The iron tricarbonyl complex of TMBCOT is found to be lower in energy than the iron tricarbonyl complex of TMCOT. researchgate.net This shift in relative stability highlights the significant electronic and steric effects imparted by the metal fragment and the substituents.
The table below presents a summary of the relative energies calculated by DFT for COT and BCOT systems, both as free ligands and as their iron tricarbonyl complexes.
| Compound | Relative Energy (kcal/mol) |
| Cyclooctatetraene (COT) | Lower than BCOT |
| Bicyclo[4.2.0]octa-2,4,7-triene (BCOT) | Higher than COT |
| COT-Fe(CO)₃ | Lower than BCOT-Fe(CO)₃ |
| BCOT-Fe(CO)₃ | Higher than COT-Fe(CO)₃ |
| 1,3,5,7-Tetramethyl-COT (TMCOT) | Lower than TMBCOT |
| 1,3,5,7-Tetramethyl-BCOT (TMBCOT) | Higher than TMCOT |
| TMCOT-Fe(CO)₃ | Higher than TMBCOT-Fe(CO)₃ |
| TMBCOT-Fe(CO)₃ | Lower than TMCOT-Fe(CO)₃ |
Metal complexation not only affects the thermodynamic stability but also the reactivity of the bicyclo[4.2.0]octa-2,4,7-triene system. The coordination of a metal can protect certain double bonds from reactions such as hydrogenation or cycloaddition, while potentially activating other parts of the molecule for nucleophilic or electrophilic attack. The metal can also serve as a template, directing the stereochemistry of reactions occurring on the ligand. The large shift in equilibrium upon complexation is attributed to the relative distortions and consequent ring strain introduced into the ligands upon bonding to the iron tricarbonyl moiety. researchgate.net
Advanced Spectroscopic Probes for Elucidating Structure and Dynamics
High-Resolution Spectroscopic Techniques for Structural Refinement
Vibrational Spectroscopy: The vibrational spectrum of bicyclo[4.2.0]octa-2,4,7-triene is expected to be complex, with numerous absorption bands corresponding to the various stretching and bending modes of its constituent chemical bonds. Key characteristic vibrational frequencies can be predicted based on the analysis of related compounds. For instance, the infrared and Raman spectra of the less unsaturated analog, bicyclo[4.2.0]octa-2,4-diene, have been reported and can serve as a basis for comparison. The presence of the additional double bond in the triene would introduce new vibrational modes, particularly those associated with C=C stretching and C-H bending of the cyclobutene (B1205218) ring.
Gas-Phase Electronic Spectroscopy: The electronic spectrum of bicyclo[4.2.0]octa-2,4,7-triene is governed by the electronic transitions within its polyene system. High-level ab initio studies have been conducted to determine the heats of formation of bicyclo[4.2.0]octa-2,4,7-triene and its valence isomer, cyclooctatetraene (B1213319). acs.org These computational approaches also provide information about the electronic states of the molecule, which are fundamental to interpreting its gas-phase electronic spectrum. The spectrum is anticipated to show strong absorptions in the ultraviolet region, corresponding to π → π* transitions of the conjugated diene and the isolated double bond. The precise location and intensity of these absorptions are sensitive to the molecule's conformation and substitution pattern.
Table 1: Predicted Spectroscopic Features of Bicyclo[4.2.0]octa-2,4,7-triene
| Spectroscopic Technique | Predicted Key Features | Structural Information Provided |
| Vibrational Spectroscopy (IR/Raman) | C=C stretching frequencies for the conjugated diene and the isolated double bond. C-H stretching and bending modes for both sp² and sp³ hybridized carbons. | Information on the different types of chemical bonds and functional groups present in the molecule. |
| Gas-Phase Electronic Spectroscopy (UV-Vis) | Strong π → π* transitions in the UV region. | Details about the conjugated π-electron system and the electronic energy levels of the molecule. |
Time-Resolved Spectroscopic Studies for Investigating Transient Intermediates
The photochemical reactivity of bicyclo[4.2.0]octa-2,4,7-triene and its derivatives involves the formation of short-lived transient intermediates. Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are essential for detecting and characterizing these fleeting species.
The photoisomerization of bicyclo[4.2.0]octa-2,4,7-triene to cyclooctatetraene is a key reaction that proceeds through a complex potential energy surface involving conical intersections. rsc.org While direct time-resolved studies on the parent (1R,6S)-bicyclo[4.2.0]octa-2,4,7-triene are limited, studies on related systems provide a framework for understanding its dynamics. For example, femtosecond transient absorption studies on chromophore-fused cyclooctatetraene dyes have been used to follow the structural changes that occur upon photoexcitation. rsc.org
Upon photoexcitation, bicyclo[4.2.0]octa-2,4,7-triene is expected to undergo electrocyclic ring-opening of the cyclobutene ring. This process can lead to the formation of a planar, aromatic triplet state of cyclooctatetraene. rsc.org The dynamics of this process, including the lifetimes of any excited-state intermediates, could be monitored by probing the transient absorption changes in the visible and near-infrared regions. Theoretical simulations suggest that non-adiabatic dynamics through multiple conical intersections govern the relaxation pathways in photoexcited cyclooctatetraene, with relaxation times on the femtosecond to picosecond timescale. rsc.org
Table 2: Potential Transient Intermediates in the Photochemistry of Bicyclo[4.2.0]octa-2,4,7-triene
| Proposed Intermediate | Formation Pathway | Expected Spectroscopic Signature |
| Excited Singlet State of Bicyclo[4.2.0]octa-2,4,7-triene | Direct photoexcitation | Transient absorption in the visible region. |
| Diradical Species | Homolytic cleavage of the C1-C6 bond | Broad absorption features characteristic of radical species. |
| Planar Triplet Cyclooctatetraene | Intersystem crossing following ring-opening | Characteristic transient absorption spectrum of the triplet state. |
Application of Isotopic Labeling in Mechanistic Elucidation
Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool for tracing the pathways of atoms during a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. Several studies on substituted bicyclo[4.2.0]octa-2,4,7-trienes have utilized deuterium labeling to unravel the intricacies of their photochemical rearrangements.
One of the prominent photochemical reactions of bicyclo[4.2.0]octa-2,4,7-triene derivatives is the di-π-methane rearrangement. Deuterium labeling has been instrumental in confirming this mechanism. For instance, in the photoisomerization of 2,3-benzo-7,8-dimethylbicyclo[4.2.0]octa-2,4,7-triene, deuterium labeling studies demonstrated that the product, a benzotricyclooctadiene derivative, is formed through a Zimmerman di-π-methane rearrangement. cdnsciencepub.com The specific placement of deuterium atoms in the product was consistent with the predicted bond formations and cleavages of this mechanistic pathway and ruled out other potential routes. cdnsciencepub.com
In another study, the differing mechanisms of photo-formation of 7-cyanobenzocyclooctatetraene from 7- and 6-cyano-2,3-benzobicyclo[4.2.0]octa-2,4,7-triene were investigated using deuterium-labeled trienes. cdnsciencepub.com The results showed that the thermolysis of both isomers and the direct irradiation of the 6-cyano isomer proceeded through the cleavage of the cyclobutene C1-C6 bond. cdnsciencepub.com However, the direct irradiation of the 7-cyano isomer led to a product with a different labeling pattern, suggesting a modified di-π-methane rearrangement mechanism. cdnsciencepub.com These examples highlight the indispensable role of isotopic labeling in distinguishing between subtle mechanistic possibilities.
Table 3: Examples of Isotopic Labeling in Mechanistic Studies of Bicyclo[4.2.0]octa-2,4,7-triene Derivatives
| Labeled Compound | Reaction Studied | Mechanistic Insight from Labeling | Reference |
| Deuterated 2,3-benzo-7,8-dimethylbicyclo[4.2.0]octa-2,4,7-triene | Photoisomerization to a benzotricyclooctadiene | Confirmed a Zimmerman di-π-methane rearrangement mechanism. | cdnsciencepub.com |
| Deuterated 7- and 6-cyano-2,3-benzobicyclo[4.2.0]octa-2,4,7-triene | Photo-formation of 7-cyanobenzocyclooctatetraene | Revealed different rearrangement mechanisms depending on the position of the cyano group. | cdnsciencepub.com |
Analogs and Derivatives of the Bicyclo 4.2.0 Octa 2,4,7 Triene System
Synthesis and Research on Substituted Bicyclo[4.2.0]octa-2,4,7-trienes
The introduction of substituents onto the bicyclo[4.2.0]octa-2,4,7-triene skeleton is a key strategy for tuning its chemical behavior. The synthesis of these substituted derivatives often leverages the dynamic equilibrium between cyclooctatetraene (B1213319) and its bicyclic tautomer. researchgate.net182.160.97
Effects of Alkyl, Aryl, and Silyl (B83357) Substituents on Stability and Reactivity
The stability and reactivity of the bicyclo[4.2.0]octa-2,4,7-triene system are profoundly influenced by the nature of its substituents. Alkyl, aryl, and silyl groups each impart distinct electronic and steric characteristics to the molecule.
Aryl Substituents: The synthesis of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes has been accomplished through a one-pot procedure using terminal aryl alkynes. rsc.orgresearchgate.net This method, catalyzed by a rhodium(I) complex, involves a head-to-tail homocoupling of the alkyne followed by a "zipper annulation" of the resulting gem-enyne. rsc.org A variety of aryl substituents, including those with electron-donating and electron-withdrawing groups, have been successfully incorporated. rsc.org The presence of multiple aryl groups can stabilize the bicyclic framework, and their electronic nature can influence the reactivity of the triene system. For instance, the direct irradiation of 5-cyano-2,3-benzobicyclo[4.2.0]octa-2,4,7-triene leads to the formation of 6-cyanobenzocyclooctatetraene and 6-cyanobenzosemibullvalene. cdnsciencepub.com
Alkyl Substituents: DFT calculations have shown that methyl substitutions can significantly affect the energy difference and equilibrium between cyclooctatetraene (COT) and its bicyclo[4.2.0]octa-2,4,7-triene (BCOT) valence isomer. researchgate.net While unsubstituted COT is more stable than BCOT, the relative stability can be altered by substitution patterns. researchgate.net For example, 1,3,5,7-tetramethylcyclooctatetraene is found to be lower in energy than its bicyclic isomer. researchgate.net The thermal cycloaddition of a cyclobuteno-dienophile with cyclopentadienones provides access to various alkylaryl- and aryl-substituted cyclo-octa-1,3,5-triene derivatives, which exist in equilibrium with their bicyclo[4.2.0]octadiene valence tautomers. rsc.org
Silyl Substituents: Silyl groups have been incorporated to create monomers for advanced materials. For example, bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane has been synthesized from benzocyclobutene and (2-bromo-vinyl)-benzene. mdpi.com Such compounds are of interest for creating photo- and thermopolymerizable composites. The silyl group can influence the polymerization process and the properties of the resulting polymer, such as thermal stability and dielectric constant. mdpi.com The synthesis of these hybrid silanes demonstrates the versatility of introducing silicon-based functionalities onto the bicyclic framework. mdpi.com
Table 1: Synthesis of Substituted Bicyclo[4.2.0]octa-1,5,7-trienes from Terminal Alkynes This table is interactive and can be sorted by clicking on the column headers.
| Entry | R Group on Alkyne | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-MeOC₆H₄ | 2,3,4,8-Tetrakis(4-methoxyphenyl)bicyclo[4.2.0]octa-1,5,7-triene | 89 |
| 2 | 4-MeC₆H₄ | 2,3,4,8-Tetrakis(p-tolyl)bicyclo[4.2.0]octa-1,5,7-triene | 92 |
| 3 | C₆H₅ | 2,3,4,8-Tetraphenylbicyclo[4.2.0]octa-1,5,7-triene | 91 |
| 4 | 4-FC₆H₄ | 2,3,4,8-Tetrakis(4-fluorophenyl)bicyclo[4.2.0]octa-1,5,7-triene | 85 |
| 5 | 4-CF₃C₆H₄ | 2,3,4,8-Tetrakis(4-(trifluoromethyl)phenyl)bicyclo[4.2.0]octa-1,5,7-triene | 78 |
| 6 | 3,5-Me₂C₆H₃ | 2,3,4,8-Tetrakis(3,5-dimethylphenyl)bicyclo[4.2.0]octa-1,5,7-triene | 94 |
Data sourced from Chemical Science research on Rh(CNC) catalysis. rsc.org
Exploration of Remote Electronic and Steric Effects of Substituents
The influence of substituents can extend beyond their immediate attachment point, exerting remote electronic and steric effects that dictate reaction pathways and molecular geometry.
Electronic Effects: Computational studies on the thermal rearrangements of related systems, like 9,9-dicyanobicyclo[6.1.0]nona-2,4,6-triene, reveal that cyano substituents can markedly lower the activation energy for reactions proceeding through a biradical intermediate. acs.org This highlights how strongly electron-withdrawing groups can influence the potential energy surface of complex rearrangements, even when not directly participating in bond-breaking or formation. In the photochemistry of cyano-substituted 2,3-benzobicyclo[4.2.0]octa-2,4,7-trienes, the position of the cyano group dictates the reaction outcome, demonstrating the profound impact of remote electronic perturbations. acs.org
Steric Effects: Steric hindrance plays a crucial role in the equilibrium between cyclooctatetraene and its bicyclic isomers. DFT calculations have shown that bulky substituents, such as methyl groups, can destabilize one isomer relative to another. researchgate.net In the case of iron tricarbonyl complexes, the coordination of the metal fragment to the ligand introduces further steric demands. The complex of 1,3,5,7-tetramethylcyclooctatetraene is higher in energy than the complex of its bicyclic isomer, a reversal of the stability observed for the free ligands. researchgate.net This reversal is attributed to the steric strain introduced upon bonding to the iron tricarbonyl moiety, showcasing a complex interplay between substituent steric effects and metal coordination.
Heteroatom-Containing Bicyclo[4.2.0]octa-2,4,7-triene Analogues
Replacing one or more carbon atoms in the bicyclo[4.2.0]octa-2,4,7-triene skeleton with heteroatoms leads to a class of analogues with novel electronic structures and chemical properties. These modifications can introduce functionalities and reactivity patterns not seen in the parent carbocyclic system.
Boron-Nitrogen (BN) Modified Systems
The isoelectronic relationship between a C=C double bond and a B-N single bond allows for the creation of boron-nitrogen analogues of aromatic and polycyclic systems. Research in this area has led to the synthesis of novel BN-containing heterocycles. While direct BN analogues of bicyclo[4.2.0]octa-2,4,7-triene are not extensively documented, the synthesis of related 9-azabicyclo[4.2.1]nona-2,4,7-trienes provides insight into the chemistry of nitrogen-containing bicyclic systems. acs.org These compounds are synthesized via cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions. acs.org The introduction of a nitrogen atom into the bicyclic framework creates opportunities for further functionalization and modifies the electronic landscape of the molecule.
Silicon/Carbon Mixed Systems
The incorporation of silicon into the bicyclo[4.2.0]octa-2,4,7-triene framework has been explored for the development of novel monomers for materials science. The synthesis of compounds like bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane demonstrates the feasibility of creating such mixed systems. mdpi.com In this molecule, a dimethylsilyl group is attached to the bicyclic core, which also bears a styryl group. These molecules serve as precursors to polymers with desirable properties, such as high thermal stability and specific dielectric characteristics, owing to the benzocyclobutene (BCB) moiety's ability to undergo thermal ring-opening to form highly reactive o-xylylenes. mdpi.com This reactivity is central to the crosslinking of polymers derived from these silicon-containing monomers.
Table 2: Properties of Silicon-Containing Bicyclo[4.2.0]octa-1,3,5-triene Monomers
| Compound Name | Molecular Formula | Key Feature | Application |
|---|---|---|---|
| Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane | C₁₈H₂₀Si | Contains styryl and dimethylsilyl groups | Precursor for photo- and thermopolymerizable composites. mdpi.com |
| Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane | C₁₈H₂₀Si | Two BCB units linked by a dimethylsilyl group | Monomer for polymer coatings with good dielectric properties. |
This table summarizes key silicon-containing monomers based on the bicyclo[4.2.0]octatriene (benzocyclobutene) core.
Group V Heteroanalogues (e.g., Phosphorus, Arsenic)
The synthesis of bicyclo[4.2.0]octa-2,4,7-triene analogues containing heavier Group V elements like phosphorus and arsenic represents a significant synthetic challenge. However, research into the synthesis of other phosphorus and arsenic-containing heterocycles showcases relevant reaction pathways. For example, salt metathesis reactions involving sodium 2-phosphaethynthiolate (NaSCP) or 2-arsaethynthiolate (NaSCAs) can lead to the formation of novel five-membered heterocyclic ligands through a formal [3+2] cycloaddition. While not forming the bicyclo[4.2.0] framework directly, this research demonstrates the ability of phosphorus and arsenic anions to participate in complex cycloaddition reactions, opening potential avenues for constructing more elaborate heteroatomic bicyclic systems.
Comparative Theoretical Studies and Synthetic Challenges of Heteroanalogues
The introduction of heteroatoms such as nitrogen, silicon, or oxygen into the bicyclo[4.2.0]octa-2,4,7-triene framework gives rise to a class of compounds known as heteroanalogues. These structural modifications can profoundly alter the electronic properties, stability, and reactivity of the parent carbocyclic system. The study of these heteroanalogues is an area of significant interest, driven by the potential to fine-tune the molecule's characteristics for various applications. However, this pursuit is met with considerable challenges, both in accurately predicting the behavior of these novel structures and in achieving their synthesis in the laboratory.
Comparative Theoretical Studies
Computational chemistry serves as an indispensable tool for investigating the properties of heteroanalogues of bicyclo[4.2.0]octa-2,4,7-triene, many of which are too unstable or reactive to be easily studied experimentally. Theoretical methods, particularly Density Functional Theory (DFT), are employed to model these molecules and predict their behavior. nih.govresearcher.life
Key objectives of these theoretical investigations include:
Valence Tautomerism Energetics: A central feature of the bicyclo[4.2.0]octa-2,4,7-triene system is its equilibrium with the monocyclic valence tautomer, cyclooctatetraene (COT). tandfonline.com For heteroanalogues, this equilibrium is with a corresponding heteronine or diazocine. Theoretical studies are crucial for calculating the relative energies of these bicyclic and monocyclic forms, which dictates the thermodynamic stability and likely dominant form of the molecule. For instance, the parent azocine (B12641756) is known to be extremely unstable, suggesting its corresponding bicyclic tautomer may be more accessible. tandfonline.com
Reactivity and Reaction Pathways: By mapping potential energy surfaces, theoretical studies can predict the reactivity of heteroanalogues in pericyclic reactions, such as cycloadditions, and forecast the activation barriers for these transformations. Modern computational analysis has been used to elaborate on the complex cycloaddition behaviors of the parent carbocyclic system, providing a foundation for understanding how heteroatoms might modify these pathways. researchgate.net
The following table illustrates the key parameters typically investigated in comparative theoretical studies of these heteroanalogues.
| Parameter | Carbocyclic Bicyclo[4.2.0]octa-2,4,7-triene (Parent) | Aza-analogue (e.g., N at position 7) | Sila-analogue (e.g., Si at position 7) |
|---|---|---|---|
| Relative Energy (vs. Monocyclic Tautomer) | Higher energy than COT; small energy gap. acs.org | Predicted to have a potentially different energy gap relative to the corresponding azocine. | Calculations would focus on the stability of the C-Si bond within the strained ring. |
| Key Bond Lengths (e.g., bridgehead C1-C6) | Standard C-C single bond length, influenced by ring strain. | C-N bonds would be shorter than C-C bonds, altering the geometry. | C-Si bonds are significantly longer than C-C bonds, leading to major geometric distortion. |
| Electronic Properties (HOMO-LUMO Gap) | Characteristic of a polyene system. | The nitrogen lone pair would significantly raise the HOMO energy, affecting nucleophilicity. | Silicon's electropositivity and d-orbital interactions would lower the LUMO energy, influencing electrophilicity. |
| Predicted Reactivity | Highly reactive in cycloaddition reactions. tandfonline.com | Expected to exhibit altered reactivity, potentially as a different type of diene or dienophile. | The longer, weaker C-Si bonds might provide novel ring-opening pathways. |
Synthetic Challenges
The synthesis of heteroanalogues of bicyclo[4.2.0]octa-2,4,7-triene is a formidable task, presenting challenges that often surpass those encountered in the synthesis of the already reactive parent carbocycle.
Precursor Instability: A primary obstacle is the instability of the required precursors. For nitrogen-containing analogues, the corresponding monocyclic tautomers, such as azocines and diazocines, are often extremely unstable and difficult to isolate, making them poor starting points for isomerization reactions. tandfonline.com Research has noted that synthetic methods for aza-analogues of the carbocyclic system are scarce. tandfonline.com
Control of Tautomerization: The inherent equilibrium between the bicyclic and monocyclic forms poses a significant challenge. Synthetic strategies must be designed to either trap the desired bicyclic isomer as it is formed or to employ conditions that thermodynamically or kinetically favor its formation over the often more stable monocyclic ring.
Complex Reaction Pathways: The construction of the fused-ring system requires precise control over complex reaction sequences. For example, the synthesis of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes has been achieved using a rhodium(I) complex in a one-pot procedure involving a head-to-tail homocoupling and subsequent "zipper annulation". nih.govresearchgate.net Adapting such sophisticated catalytic systems for heteroatom-containing substrates adds layers of complexity, as the heteroatoms can interact with and potentially deactivate the catalyst.
Multi-Step Syntheses: The introduction of heteroatoms often necessitates lengthy, multi-step synthetic routes. The preparation of a Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane, for instance, was accomplished via a three-stage synthesis starting from benzocyclobutene, requiring careful purification at each step. mdpi.com Similarly, strategies for building the bicyclo[4.2.0]octane core, such as [2+2] ketene (B1206846) cycloadditions, require careful optimization and can suffer from issues of regio- and stereoselectivity. acgpubs.org The construction of oxa- and azabicyclo[m.2.0] frameworks has been noted as a synthetic goal, highlighting the ongoing efforts to overcome these challenges. researchgate.net
Emerging Research Directions and Broader Scientific Implications
Potential Applications in Material Science, including Polymer Precursors
The inherent ring strain and conjugated π-system of bicyclo[4.2.0]octa-2,4,7-triene make it an intriguing building block for advanced materials and polymers. Although direct applications of the specific (1R,6S) enantiomer are not yet widely commercialized, the reactivity of its scaffold is well-documented and points toward significant potential.
The key to its utility lies in its role as a valence tautomer of cyclooctatetraene (B1213319) (COT). At elevated temperatures, COT exists in equilibrium with bicyclo[4.2.0]octa-2,4,7-triene. researchgate.net This bicyclic form contains a cis-fused cyclobutene (B1205218) ring and a conjugated diene system, making it a highly reactive participant in cycloaddition reactions. researchgate.net This reactivity can be harnessed for polymerization and material synthesis. Specifically, the 1,3-diene moiety within the six-membered ring is poised for [4+2] Diels-Alder cycloadditions with various dienophiles. researchgate.net This reaction can be exploited to create rigid, polycyclic monomer units that can be subsequently polymerized.
Derivatives of the closely related bicyclo[4.2.0]octa-1,3,5-triene (benzocyclobutene) scaffold are already used in the electronics industry to create photo- and thermopolymerizable composites. mdpi.com These materials, upon heating, undergo ring-opening of the cyclobutene ring to form a highly reactive o-xylylene (B1219910) intermediate, which then rapidly polymerizes or crosslinks. mdpi.com While bicyclo[4.2.0]octa-2,4,7-triene follows a different reaction pathway (cycloaddition rather than ring-opening to o-xylylene), it similarly offers a route to thermally stable polymers with high glass transition temperatures. The strain energy released during polymerization contributes to the thermodynamic driving force of the reaction.
The potential for this scaffold as a polymer precursor is summarized in the table below.
| Reaction Type | Reactive Moiety | Potential Polymer Type | Key Properties |
| Diels-Alder Cycloaddition | 1,3-diene | Polytricyclodecanes (via reaction with dienophiles) | High thermal stability, rigidity, defined stereochemistry |
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclobutene double bond | Polyalkenamers with cyclic side chains | Tunable properties, functional group tolerance |
By selecting appropriate dienophiles or comonomers, a diverse range of polymers with tailored mechanical and thermal properties could be developed. The defined stereochemistry of the (1R,6S) isomer could also be exploited to synthesize chiral polymers for applications in enantioselective separations or as chiral catalysts.
Astrochemical Relevance of Strained Hydrocarbons in Interstellar Medium
The interstellar medium (ISM) is a vast and chemically diverse environment where over 200 different molecules have been identified. arxiv.org Among these are a variety of carbon-chain molecules, cyclic molecules, and polycyclic aromatic hydrocarbons (PAHs). arxiv.orgresearchgate.netarxiv.org The presence of complex organic molecules in cold, dark molecular clouds like Taurus Molecular Cloud-1 (TMC-1) suggests that sophisticated chemical synthesis occurs even under extreme low-temperature and low-pressure conditions. arxiv.org
While (1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene itself has not been detected in the ISM, the study of strained hydrocarbons is of significant astrochemical interest. Strained molecules are energy-rich isomers of more stable compounds. Their existence, even transiently, can provide crucial insights into the energetic landscape of interstellar chemical reactions. The formation of such species could occur on the surfaces of interstellar dust grains, which act as catalysts and provide a surface for reactants to meet. universiteitleiden.nl
The primary challenge in detecting a specific, non-aromatic, and potentially transient molecule like bicyclo[4.2.0]octa-2,4,7-triene is the lack of a strong permanent dipole moment, making it difficult to identify via rotational spectroscopy, the primary tool for molecular discovery in the ISM. arxiv.org However, its valence tautomer, cyclooctatetraene, is a known (CH)₈ hydrocarbon, a family of molecules of fundamental importance. Theoretical studies on the formation pathways of cyclic molecules in the ISM are crucial. It is plausible that strained bicyclic intermediates could play a role in the formation and destruction pathways of larger, more detectable species like PAHs. universiteitleiden.nl The degradation or "top-down" chemistry of larger carbonaceous materials, like hydrogenated amorphous carbons (HACs) on dust grains, has been proposed as a source of smaller hydrocarbons in the ISM, a process in which strained cyclic fragments could be generated. universiteitleiden.nl Future advancements in observational astronomy, particularly with telescopes like the James Webb Space Telescope (JWST), may provide the sensitivity needed to probe the vibrational signatures of such complex and strained molecules.
Advancements in Theoretical Methodologies for Highly Strained Systems
The complex electronic structure and high degree of strain in bicyclo[4.2.0]octa-2,4,7-triene make it an excellent subject for the development and validation of advanced theoretical and computational chemistry methodologies. Understanding its stability, reactivity, and transformation pathways requires sophisticated quantum chemical calculations.
Numerous theoretical studies have focused on the thermal isomerization of cubane (B1203433) to cyclooctatetraene, a process in which bicyclo[4.2.0]octa-2,4,7-triene (BOT) is a key intermediate. chemrxiv.orgchemrxiv.org These studies employ Density Functional Theory (DFT) and high-level ab initio methods to map the potential energy surface and calculate the activation enthalpies for the reaction steps. chemrxiv.orgacs.org For instance, calculations at the B3LYP/6-31G(d) level of theory have been used to determine the relative energetics of cyclooctatetraene and its bicyclic isomer. researchgate.net
A particularly advanced methodology applied to this system is the Bonding Evolution Theory (BET). chemrxiv.orgchemrxiv.orgresearchgate.net BET combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to provide a detailed description of bond formation and breaking during a chemical reaction. researchgate.net Studies on the cubane-to-BOT-to-COT pathway have used BET to meticulously characterize the electronic rearrangements. chemrxiv.orgchemrxiv.orgchemrxiv.org This analysis revealed that the initial isomerization of cubane to BOT involves electronic fluxes best described by "fold" catastrophes, while the subsequent transannular ring-opening of BOT to COT is one of the few chemical processes that exhibits characteristics of a "cusp" catastrophe. chemrxiv.orgchemrxiv.org This level of detail allows chemists to move beyond simple arrow-pushing diagrams to a much more profound understanding of the electronic dynamics of a reaction.
The table below summarizes key theoretical investigations into the bicyclo[4.2.0]octa-2,4,7-triene system.
| Study Focus | Computational Method(s) | Key Findings |
| Pyrolytic Isomerization of Cubane | DFT (B3LYP, ωB97X-D, M06-2X, MN15L), Bonding Evolution Theory (BET) | Confirmed BOT as a two-step intermediate; characterized electronic rearrangements using fold and cusp catastrophes. chemrxiv.orgchemrxiv.org |
| Relative Energetics | DFT (B3LYP/6-31G(d)) | Calculated energy difference between COT and BOT, finding COT to be more stable. researchgate.netresearchgate.net |
| Thermochemistry | High-level ab initio (G2 level) | Calculated the standard heat of formation for BOT and COT using isodesmic reactions for higher accuracy. acs.org |
These theoretical advancements, tested and refined on challenging molecules like this compound, are crucial for accurately predicting the behavior of other highly strained and complex molecular systems.
Future Prospects in Rational Design and Synthesis of Novel Strained Organic Scaffolds
The unique three-dimensional architecture and stored strain energy of the bicyclo[4.2.0]octa-2,4,7-triene skeleton make it an attractive starting point for the rational design and synthesis of novel and complex organic scaffolds. The principle of strain-release synthesis, where the energy stored in a strained ring is used as a driving force for forming new bonds, is a powerful strategy in modern organic chemistry. acs.org
The bicyclo[4.2.0]octane framework has been successfully targeted in the synthesis of complex natural products like the kingianins, utilizing methods such as [2+2] ketene (B1206846) cycloaddition to construct the core structure. acgpubs.org This demonstrates that the scaffold, while strained, is synthetically accessible and can be elaborated into more complex architectures.
Future prospects lie in leveraging the specific reactivity of the different unsaturated sites within the molecule. The cyclobutene double bond and the conjugated diene system can be functionalized selectively to install new stereocenters and build out new ring systems. For example, the diene moiety can be used in Diels-Alder reactions to create rigid, polycyclic structures, while the isolated cyclobutene double bond could be a substrate for reactions like dihydroxylation, epoxidation, or ring-opening metathesis. The strain within the four-membered ring can also be harnessed in transition-metal-catalyzed reactions that proceed via C-C bond cleavage.
The rational design of new synthetic targets based on this scaffold could lead to:
Novel Pharmaceutical Scaffolds: The rigid, C(sp³)-rich framework is a desirable feature in medicinal chemistry for creating analogues of planar aromatic rings, potentially improving pharmacokinetic properties. acs.org
Complex Molecular Architectures: By using the bicyclic system as a template, chemists can devise short, efficient routes to other complex polycyclic and caged hydrocarbon systems that are difficult to synthesize by other means.
Chiral Ligands and Catalysts: The inherent C₂-symmetry of the (1R,6S) enantiomer can be exploited in the design of new chiral ligands for asymmetric catalysis.
The continued development of synthetic methods that can manipulate this strained scaffold will undoubtedly open new avenues in organic synthesis, enabling the construction of molecules with novel structures and functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
